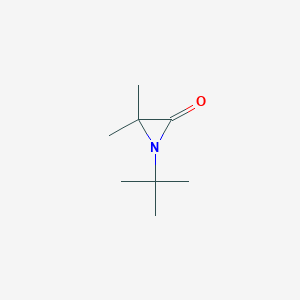

1-Tert-butyl-3,3-dimethylaziridin-2-one

Description

1-Tert-butyl-3,3-dimethylaziridin-2-one (CAS: 14387-85-0) is a heterocyclic compound belonging to the aziridinone class, characterized by a three-membered ring containing one nitrogen and one carbonyl group. Its structure features a tert-butyl group at the 1-position and two methyl groups at the 3-positions of the aziridinone ring . This compound is notable for its strained ring system, which often confers reactivity in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals or agrochemicals. Alternate names include 1-tert-butyl-3,3-dimethyl-2-aziridinone and 1-tert-butyl-3,3-dimethylaziridinone .

Properties

CAS No. |

14387-85-0 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-tert-butyl-3,3-dimethylaziridin-2-one |

InChI |

InChI=1S/C8H15NO/c1-7(2,3)9-6(10)8(9,4)5/h1-5H3 |

InChI Key |

XOUNSZYFIMZSAN-UHFFFAOYSA-N |

SMILES |

CC1(C(=O)N1C(C)(C)C)C |

Canonical SMILES |

CC1(C(=O)N1C(C)(C)C)C |

Synonyms |

1-tert-Butyl-3,3-dimethylaziridin-2-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

1-Tert-butyl-3,3-dimethylaziridin-2-one is chemically distinct from nitroaromatic musk compounds, such as musk tibetene (1-tert-butyl-3,4,5-trimethyl-2,6-dinitrobenzene) and musk ambrette (4-tert-butyl-3-methoxy-2,6-dinitrotoluene), which are nitrobenzene derivatives . Key differences include:

- Core Structure: The aziridinone ring (C₂ON) vs. nitro-substituted benzene rings.

- Substituents : Both classes feature tert-butyl groups, but musk compounds incorporate additional nitro and methyl/methoxy groups on aromatic rings.

- Reactivity: Aziridinones undergo ring-opening reactions, whereas nitro musks are stable aromatic compounds designed for fragrance longevity.

Physical and Chemical Properties

Limited data are available for direct property comparisons. However, nitro musks are lipophilic and bioaccumulative, whereas aziridinones’ small ring size and polar carbonyl group suggest higher solubility in polar solvents.

Table 1: Comparative Overview of this compound and Nitro Musk Compounds

Key Research Findings

- Toxicity Concerns: Nitro musks like musk tibetene and musk ambrette have been phased out due to evidence of endocrine disruption and environmental persistence . In contrast, aziridinones are typically handled as reactive intermediates rather than consumer-facing ingredients, reducing direct exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.